N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
Description
N-(Cyclopropylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with an acetamide group substituted at the 4-position of the chroman and a cyclopropylmethyl group attached to the nitrogen. This structural motif is associated with diverse biological activities, particularly as an acetyl-CoA carboxylase (ACC) inhibitor, making it relevant for metabolic disorders like obesity and diabetes . Its synthesis involves a multi-step process starting from 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, followed by spirocyclization, Boc deprotection, and coupling reactions .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(21-13-14-5-6-14)11-15-12-19(7-9-20-10-8-19)23-17-4-2-1-3-16(15)17/h1-4,14-15,20H,5-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUNGJOIBHJLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold Variations
- Spiro[chroman-2,4'-piperidin]-4-one Derivatives: These lack the acetamide group and instead feature a ketone at the 4-position (e.g., compound 11 in ).
- 2-(1'-Acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy-N-(2-methoxyethyl)acetamide (CAS 1014104-44-9) : Contains an additional acetyl group and a methoxyethyl-acetamide side chain, enhancing hydrophilicity compared to the cyclopropylmethyl group in the target compound .
Functional Group Modifications
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Replaces the spirochroman-piperidine core with a pyrimidine sulfanyl group. This compound’s crystal structure (monoclinic, P21/c) shows planar pyrimidine and pyridine rings, contrasting with the three-dimensional rigidity of spiro systems .
- N-Isopropyl-2-(3-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide (Example 114, ): Features a pyridinylpiperidine-pyrimidine core linked via a phenoxy group. The flexible linker may allow broader conformational sampling compared to the spiro system .
Pharmacological Profiles
Target Engagement
- ACC Inhibition: The target compound’s spirochroman-piperidine-acetamide structure is optimized for ACC binding, similar to quinoline-containing derivatives (e.g., 12a–12g in ). The cyclopropylmethyl group may enhance lipophilicity, improving membrane permeability compared to polar quinoline moieties .
- Anticancer Activity: Spirochromanones like compound 9 (IC50 = 8.15 μM against breast cancer) share the core scaffold but incorporate triazole-thione groups, suggesting that substituents dictate target specificity (e.g., HDAC vs. ACC inhibition) .
Bioactivity Data
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